Cas no 24390-69-0 (1-Methoxy-4-(phenylazo)naphthalene)

1-Methoxy-4-(phenylazo)naphthalene is an azo dye derivative characterized by its naphthalene core functionalized with a methoxy group and a phenylazo substituent. This compound exhibits strong chromophoric properties due to the extended π-conjugation system, making it useful in applications requiring vivid coloration. Its molecular structure provides stability under various conditions, ensuring consistent performance in industrial and research settings. The azo linkage allows for potential modifications, enhancing its versatility in synthetic chemistry. Additionally, its solubility in organic solvents facilitates incorporation into polymeric matrices or liquid-phase reactions. This compound is primarily employed in dye synthesis, material science research, and as a reference standard in analytical chemistry due to its well-defined spectroscopic characteristics.
1-Methoxy-4-(phenylazo)naphthalene structure
24390-69-0 structure
Product name:1-Methoxy-4-(phenylazo)naphthalene
CAS No:24390-69-0
MF:C17H14N2O
MW:262.305863857269
CID:237866
PubChem ID:5081894

1-Methoxy-4-(phenylazo)naphthalene Chemical and Physical Properties

Names and Identifiers

    • Diazene, (4-methoxy-1-naphthalenyl)phenyl-
    • (4-methoxynaphthalen-1-yl)-phenyldiazene
    • 1-METHOXY-4-(PHENYLAZO)NAPHTHALENE
    • (E)-1-(4-methoxy-1-naphthyl)-2-phenyldiazene
    • diazene, 1-(4-methoxy-1-naphthalenyl)-2-phenyl-, (E)-
    • FT-0735675
    • AKOS024340972
    • SCHEMBL3285471
    • 24390-69-0
    • DTXSID00408143
    • (4-METHOXYNAPHTHALEN-1-YL)(PHENYL)DIAZENE
    • 1-Methoxy-4-(phenylazo)naphthalene
    • Inchi: InChI=1S/C17H14N2O/c1-20-17-12-11-16(14-9-5-6-10-15(14)17)19-18-13-7-3-2-4-8-13/h2-12H,1H3/b19-18+
    • InChI Key: DPJLHOWRSVQVIO-VHEBQXMUSA-N
    • SMILES: COC1C2C(=CC=CC=2)C(/N=N/C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 262.11072
  • Monoisotopic Mass: 262.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 34Ų

Experimental Properties

  • PSA: 33.95

1-Methoxy-4-(phenylazo)naphthalene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M265473-10mg
1-Methoxy-4-(phenylazo)naphthalene
24390-69-0
10mg
$ 50.00 2022-06-04
TRC
M265473-50mg
1-Methoxy-4-(phenylazo)naphthalene
24390-69-0
50mg
$ 70.00 2022-06-04
TRC
M265473-100mg
1-Methoxy-4-(phenylazo)naphthalene
24390-69-0
100mg
$ 115.00 2022-06-04

Additional information on 1-Methoxy-4-(phenylazo)naphthalene

1-Methoxy-4-(phenylazo)naphthalene (CAS No. 24390-69-0): An Overview of Its Properties, Applications, and Recent Research

1-Methoxy-4-(phenylazo)naphthalene (CAS No. 24390-69-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, also known as 1-methoxynaphthalene-4-sulfonic acid phenyl azo derivative, is characterized by its unique molecular structure, which includes a naphthalene ring, a methoxy group, and an azo linkage to a phenyl group. The combination of these functional groups endows the compound with a range of interesting properties and potential applications.

The molecular formula of 1-Methoxy-4-(phenylazo)naphthalene is C15H13N2O2, and its molecular weight is approximately 255.27 g/mol. The compound is typically a solid at room temperature and exhibits strong absorption in the visible light spectrum due to the presence of the azo group. This characteristic makes it useful in various optical and photonic applications.

In recent years, 1-Methoxy-4-(phenylazo)naphthalene has been the subject of extensive research due to its potential in developing novel materials and therapeutic agents. One of the key areas of interest is its use as a photochromic material. Photochromic compounds are capable of reversible color changes upon exposure to light, making them valuable for applications such as smart windows, optical data storage, and adaptive lenses. Studies have shown that 1-Methoxy-4-(phenylazo)naphthalene exhibits excellent photochromic properties, with rapid and reversible color changes under different wavelengths of light.

Beyond its photochromic properties, 1-Methoxy-4-(phenylazo)naphthalene has also been explored for its potential in fluorescent sensing applications. The compound's strong fluorescence emission can be utilized to detect various analytes, including metal ions and small organic molecules. Recent research has demonstrated that 1-Methoxy-4-(phenylazo)naphthalene-based sensors can achieve high sensitivity and selectivity, making them promising candidates for environmental monitoring and biomedical diagnostics.

In the realm of pharmaceutical research, 1-Methoxy-4-(phenylazo)naphthalene has shown potential as a lead compound for drug development. Its unique structure and biological activity have led to investigations into its anti-inflammatory and anti-cancer properties. Preliminary studies have indicated that the compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, suggesting its potential as a therapeutic agent.

The synthesis of 1-Methoxy-4-(phenylazo)naphthalene typically involves the diazotization of aniline followed by coupling with 1-methoxynaphthalene-4-sulfonic acid. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Advances in synthetic methods have led to more efficient and scalable routes for producing this compound, facilitating its broader application in various fields.

In addition to its synthetic chemistry, the physical properties of 1-Methoxy-4-(phenylazo)naphthalene have been extensively studied. Its solubility in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF) makes it suitable for use in solution-based processes. The compound's thermal stability is another important characteristic; it remains stable at temperatures up to 200°C, which is beneficial for high-temperature applications.

The environmental impact of 1-Methoxy-4-(phenylazo)naphthalene has also been a topic of interest. While azo compounds can sometimes pose environmental concerns due to their potential for breakdown into toxic byproducts, recent studies have shown that this particular compound exhibits low toxicity and biodegradability under controlled conditions. These findings suggest that it can be used safely in various industrial and research settings.

In conclusion, 1-Methoxy-4-(phenylazo)naphthalene (CAS No. 24390-69-0) is a multifaceted compound with a wide range of applications in chemistry, materials science, and pharmaceutical research. Its unique combination of photochromic properties, fluorescent sensing capabilities, and potential therapeutic effects make it an exciting area of ongoing investigation. As research continues to advance our understanding of this compound, it is likely that new applications will emerge, further expanding its utility in various fields.

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